molecular formula C24H23N3O3 B2712769 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 1797791-20-8

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2712769
CAS No.: 1797791-20-8
M. Wt: 401.466
InChI Key: CGMSCQJPICDYEL-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with indole-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
  • **N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Uniqueness

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide stands out due to its unique combination of structural features, including the benzofuran, piperidine, and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c28-23(20-13-17-5-1-3-7-19(17)26-20)25-15-16-9-11-27(12-10-16)24(29)22-14-18-6-2-4-8-21(18)30-22/h1-8,13-14,16,26H,9-12,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMSCQJPICDYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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